molecular formula C9H10F3N3O B1531620 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2004735-98-0

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol

Cat. No.: B1531620
CAS No.: 2004735-98-0
M. Wt: 233.19 g/mol
InChI Key: SOFLMHVAZHCNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their extensive biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable compound for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring enhances its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The pyrrolidine ring’s non-planarity allows for pseudorotation, which can lead to different binding modes with enantioselective proteins . These interactions can result in changes in cellular behavior, such as altered cell proliferation, differentiation, or apoptosis. Additionally, the compound’s impact on gene expression can lead to changes in the production of specific proteins, further influencing cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes.

    Final Coupling Reaction: The final step involves coupling the pyrimidine and pyrrolidine rings under suitable reaction conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or THF.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides; conditionssolvent like DMF or DMSO, temperature control.

Major Products

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is unique due to its specific combination of the trifluoromethyl group and the pyrimidine and pyrrolidine rings. This combination imparts distinct properties such as enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-8(14-5-13-7)15-2-1-6(16)4-15/h3,5-6,16H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFLMHVAZHCNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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